(3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine
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Overview
Description
(3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is an organic compound that features both a chlorobenzyl group and a pentafluoroethyloxy group attached to an ethylamine backbone. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chlorobenzyl chloride with 2-pentafluoroethanol in the presence of a base to form the corresponding ether. This intermediate is then reacted with ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and alcohols.
Addition Reactions: The pentafluoroethyloxy group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can produce corresponding oxides and alcohols .
Scientific Research Applications
Chemistry
In chemistry, (3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
It can be used in the design of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism of action of (3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group can form covalent bonds with nucleophilic sites on proteins, while the pentafluoroethyloxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzyl chloride: Similar in structure but lacks the pentafluoroethyloxy group.
3-Chlorobenzyl bromide: Similar but with a bromine atom instead of chlorine.
Benzyl chloride: Lacks both the chlorobenzyl and pentafluoroethyloxy groups
Uniqueness
(3-Chloro-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is unique due to the presence of both the chlorobenzyl and pentafluoroethyloxy groups, which impart distinct chemical and physical properties. These properties make it more versatile and useful in various applications compared to its simpler analogs .
Properties
Molecular Formula |
C11H11ClF5NO |
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Molecular Weight |
303.65 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine |
InChI |
InChI=1S/C11H11ClF5NO/c12-9-3-1-2-8(6-9)7-18-4-5-19-11(16,17)10(13,14)15/h1-3,6,18H,4-5,7H2 |
InChI Key |
UUDQDXBIZMSLDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCOC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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